molecular formula C11H14N2O3S B8745500 N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide CAS No. 74124-93-9

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide

Cat. No.: B8745500
CAS No.: 74124-93-9
M. Wt: 254.31 g/mol
InChI Key: RVPDXKXWYPPTAL-UHFFFAOYSA-N
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Description

N-(5-Sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide is a synthetic organic compound featuring a bicyclic 2,3-dihydro-1H-indene core substituted with a sulfamoyl group at position 5 and an acetamide moiety at position 2. The dihydroindenyl scaffold confers rigidity to the structure, while the sulfamoyl group (-SO₂NH₂) and acetamide (-NHCOCH₃) functionalities introduce hydrogen-bonding and polarity, influencing solubility and pharmacological interactions.

Synthetic routes to this compound typically involve sequential sulfonation and acetylation of a dihydroindenylamine precursor. For example, chlorosulfonic acid is used to introduce the sulfonyl chloride group, followed by amidation to yield the sulfamoyl derivative. Acetic anhydride or acetyl chloride is then employed to install the acetamide group .

Properties

CAS No.

74124-93-9

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide

InChI

InChI=1S/C11H14N2O3S/c1-7(14)13-10-4-8-2-3-11(17(12,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

RVPDXKXWYPPTAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-sulfonamidoindane typically involves the acylation of 5-sulfonamidoindane with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of 2-acetamido-5-sulfonamidoindane may involve large-scale acylation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-sulfonamidoindane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Acetamido-5-sulfonamidoindane is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .

Industry: In industrial applications, 2-acetamido-5-sulfonamidoindane is used in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-acetamido-5-sulfonamidoindane involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact pathway and molecular targets depend on the specific enzyme and the context of the study .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues of N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide include:

Compound Substituents Key Structural Differences Reported Applications
N-(5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide -SO₂CH₃ at C5, -NHCOCH₃ at C2 Methylsulfonyl vs. sulfamoyl group Intermediate in antimalarial drug synthesis
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide -S-CH₃ at C5, -NHCOCH₃ at C2 Thioether vs. sulfonamide Precursor for sulfone/sulfonamide derivatives
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide -COCH₃ and -C₂H₅ at C5/C6, -CF₃CO-NH at C2 Trifluoroacetamide, ethyl/acetyl substituents Intermediate in β-agonist synthesis (e.g., indacaterol)
N-(2,3-Dihydro-1H-inden-1-yl)acetamide -NHCOCH₃ at C1 (vs. C2) Positional isomerism of acetamide group Structural studies, crystallography
N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide Pyrimidopyrimidinone-linked acetamide Heterocyclic extension vs. indene core Kinase inhibition, anticancer research

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Trifluoroacetamide derivatives (e.g., CAS 601487-89-2) exhibit increased metabolic resistance due to the electron-withdrawing CF₃ group, extending half-life .
  • Hydrogen-Bonding Capacity : The sulfamoyl group (-SO₂NH₂) provides stronger hydrogen-bonding interactions than methylsulfonyl (-SO₂CH₃), which may enhance target binding affinity in enzyme inhibition .

Research Findings and Challenges

  • Crystallography : Derivatives like N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide () have been structurally characterized via X-ray diffraction, revealing planar acetamide conformations critical for packing interactions .
  • SAR Insights : Positional isomerism (C1 vs. C2 acetamide substitution) significantly alters molecular geometry and bioavailability, as seen in vs. 16 .
  • Challenges : Sulfamoyl derivatives face stability issues under acidic conditions, necessitating protective strategies during synthesis .

Biological Activity

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂O₃S. The presence of a sulfonamide group enhances its biological activity, particularly in antimicrobial and anti-inflammatory applications. The bicyclic structure contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal pathogens. Studies utilizing minimum inhibitory concentration (MIC) assays have demonstrated its potential as a new class of antimicrobials.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that could be leveraged for therapeutic benefits.
  • Cell Proliferation and Apoptosis : Preliminary studies suggest that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, indicating potential anticancer properties.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundContains a sulfonamide groupPotentially enhanced antibacterial properties
N-(5-acetyl-6-diethylindene)acetamideAcetyl and ethyl substitutionsIncreased lipophilicity may enhance membrane permeability
N-(5-fluoroindole)acetamideFluorine substitution on indoleMay exhibit different pharmacokinetics due to fluorination

This table highlights how the sulfonamide group in this compound may confer distinct advantages in terms of antibacterial activity compared to other derivatives.

Antimicrobial Efficacy

A study focused on the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Cancer Cell Studies

In vitro studies demonstrated that treatment with this compound led to a marked reduction in the viability of various cancer cell lines. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

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